molecular formula C10H4BrClN2 B1285032 7-Bromo-2-chloroquinoline-3-carbonitrile CAS No. 892874-32-7

7-Bromo-2-chloroquinoline-3-carbonitrile

Cat. No. B1285032
CAS RN: 892874-32-7
M. Wt: 267.51 g/mol
InChI Key: ULYBPRZCSBMLLP-UHFFFAOYSA-N
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Description

The compound 7-Bromo-2-chloroquinoline-3-carbonitrile is a halogenated quinoline derivative, which is a class of compounds known for their diverse biological activities. Quinoline derivatives have been extensively studied due to their potential therapeutic applications, including their role as kinase inhibitors and their fluorescent properties.

Synthesis Analysis

The synthesis of quinoline derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 7-substituted isoquinoline carbonitriles involves the introduction of substituents at the 7-position of the isoquinoline scaffold, which can significantly affect the biological activity of these molecules . Another example is the synthesis of 6-aminoindolo[2,1-a]isoquinoline-5-carbonitriles, which is achieved by treating 2-(2-bromophenyl)-1H-indoles with propanedinitrile in the presence of a copper bromide catalyst and potassium carbonate in DMSO at high temperatures . Although these methods do not directly describe the synthesis of 7-Bromo-2-chloroquinoline-3-carbonitrile, they provide insight into the synthetic strategies that could be adapted for its production.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is crucial in determining their chemical and biological properties. For example, the structure of 7-Bromoquinolin-8-ol has been established through analysis, revealing intermolecular and weak intramolecular hydrogen bonds that influence the compound's solid-state packing . Similarly, the structural parameters of a fluorescent quinoline derivative containing a 1,2,3-triazole moiety have been optimized and studied using density functional theory, which provides a theoretical framework for understanding the electronic and photophysical properties of such compounds .

Chemical Reactions Analysis

Quinoline derivatives can participate in various chemical reactions, which are essential for their functionalization and biological activity. The reactivity of these compounds can be influenced by the nature of the substituents on the quinoline scaffold, as seen in the synthesis of kinase inhibitors . Additionally, the interaction of quinoline derivatives with solvents and their reactivity indices can be investigated to understand their chemical behavior in different environments .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives, such as their spectroscopic characteristics, nonlinear optical properties, and thermal stability, are important for their practical applications. For instance, the fluorescent quinoline derivative studied in paper exhibits absorption and emission spectra in specific ranges, indicating its potential as a fluorescent material. The compound's nonlinear optical properties were also found to be significantly higher than those of urea, suggesting its use as a nonlinear optical (NLO) material. Additionally, the interaction of the synthesized compound with different solvents was investigated, providing insights into its solvatochromic behavior .

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral - Eye Dam. 1 . The hazard statements include H301 - H318, and the precautionary statements include P280 - P301 + P310 + P330 - P305 + P351 + P338 + P310 .

properties

IUPAC Name

7-bromo-2-chloroquinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4BrClN2/c11-8-2-1-6-3-7(5-13)10(12)14-9(6)4-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULYBPRZCSBMLLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=NC(=C(C=C21)C#N)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50588863
Record name 7-Bromo-2-chloroquinoline-3-carbonitrile
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URL https://comptox.epa.gov/dashboard/DTXSID50588863
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Molecular Weight

267.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-2-chloroquinoline-3-carbonitrile

CAS RN

892874-32-7
Record name 7-Bromo-2-chloro-3-quinolinecarbonitrile
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-2-chloroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50588863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Bromo-2-chloroquinoline-3-carbonitrile
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